Cas no 24703-00-2 (6b-Hydroxy Betamethasone)

6b-Hydroxy Betamethasone 化学的及び物理的性質
名前と識別子
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- 6-hydroxybetamethasone
- 6β-hydroxybetamethasone
- 6beta-Hydroxybetamethasone
- 6-BHBM
- 6b-Hydroxy Betamethasone
-
- インチ: 1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16+,17-,19-,20-,21-,22-/m0/s1
- InChIKey: RVBSTEHLLHXILB-DNVCMXBESA-N
- ほほえんだ: F[C@@]12[C@]3(C=CC(C=C3[C@@H](C[C@H]1[C@@H]1C[C@H](C)[C@](C(CO)=O)([C@@]1(C)C[C@@H]2O)O)O)=O)C
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 837
- トポロジー分子極性表面積: 115
- 疎水性パラメータ計算基準値(XlogP): 0.9
6b-Hydroxy Betamethasone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H810105-25mg |
6b-Hydroxy Betamethasone |
24703-00-2 | 25mg |
$ 827.00 | 2023-04-15 | ||
TRC | H810105-5mg |
6b-Hydroxy Betamethasone |
24703-00-2 | 5mg |
$ 187.00 | 2023-09-07 | ||
A2B Chem LLC | AF52437-10mg |
6-hydroxybetamethasone |
24703-00-2 | 10mg |
$467.00 | 2024-04-20 | ||
A2B Chem LLC | AF52437-5mg |
6-hydroxybetamethasone |
24703-00-2 | 5mg |
$302.00 | 2024-04-20 | ||
TRC | H810105-10mg |
6b-Hydroxy Betamethasone |
24703-00-2 | 10mg |
$ 356.00 | 2023-09-07 | ||
TRC | H810105-50mg |
6b-Hydroxy Betamethasone |
24703-00-2 | 50mg |
$ 1545.00 | 2023-04-15 |
6b-Hydroxy Betamethasone 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
6b-Hydroxy Betamethasoneに関する追加情報
Comprehensive Overview of 6b-Hydroxy Betamethasone (CAS No. 24703-00-2): Properties, Applications, and Research Insights
6b-Hydroxy Betamethasone (CAS No. 24703-00-2) is a steroidal derivative of betamethasone, a well-known glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This compound has garnered significant attention in pharmaceutical research due to its unique metabolic pathway and potential therapeutic applications. The hydroxylation at the 6b-position modifies the pharmacokinetic profile of the parent molecule, influencing its bioavailability and biological activity. Researchers and clinicians are increasingly interested in 6b-Hydroxy Betamethasone for its role in drug metabolism studies and as a reference standard in analytical chemistry.
In recent years, the demand for steroid metabolites like 6b-Hydroxy Betamethasone has surged, driven by advancements in precision medicine and personalized therapeutics. A growing number of studies focus on understanding how structural modifications, such as hydroxylation, affect the efficacy and safety profiles of glucocorticoids. This aligns with the broader trend of optimizing drug delivery systems and minimizing side effects, a topic frequently searched in academic and medical circles. For instance, questions like "How does 6b-hydroxylation impact betamethasone metabolism?" or "What are the applications of 6b-Hydroxy Betamethasone in dermatology?" reflect user interest in mechanistic and clinical aspects.
From a chemical perspective, 6b-Hydroxy Betamethasone (CAS No. 24703-00-2) exhibits distinct physicochemical properties compared to its parent compound. The introduction of the hydroxyl group enhances its polarity, which may influence its solubility and distribution in biological systems. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to quantify this metabolite in pharmacokinetic studies. These methodologies are critical for answering search queries like "How to detect 6b-Hydroxy Betamethasone in plasma samples?"—a frequent question among laboratory professionals.
The therapeutic potential of 6b-Hydroxy Betamethasone extends to fields like dermatology and rheumatology, where glucocorticoids are widely used to manage inflammatory conditions. Recent discussions in medical forums highlight concerns about steroid resistance and metabolic side effects, making metabolites like 6b-Hydroxy Betamethasone relevant for developing next-generation anti-inflammatory agents. For example, searches such as "Can 6b-Hydroxy Betamethasone reduce glucocorticoid-induced osteoporosis?" underscore the need for safer alternatives.
In the realm of drug development, 6b-Hydroxy Betamethasone serves as a valuable intermediate or biomarker. Its presence in metabolic pathways can inform dosing strategies and toxicity assessments, addressing search trends like "Role of 6b-Hydroxy Betamethasone in drug-drug interactions." Additionally, the compound's stability under varying pH conditions is a subject of interest for formulators, as evidenced by queries such as "Formulation challenges of hydroxylated steroids."
Beyond its pharmaceutical applications, 6b-Hydroxy Betamethasone (CAS No. 24703-00-2) is pivotal in forensic toxicology and doping control. Anti-doping agencies frequently investigate steroid metabolites to detect misuse in sports, linking to searches like "Is 6b-Hydroxy Betamethasone a doping marker?" This interdisciplinary relevance reinforces its importance in both clinical and regulatory contexts.
In summary, 6b-Hydroxy Betamethasone represents a critical junction between steroid chemistry, metabolic research, and therapeutic innovation. Its study addresses pressing questions in pharmacology while aligning with contemporary trends like biomarker discovery and drug safety optimization. As research progresses, this compound is poised to play an even greater role in shaping the future of glucocorticoid-based therapies.
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